1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 894055-21-1) is a heterocyclic compound featuring a piperidinyl-ethanone core linked via a sulfanyl bridge to a pyridazinyl ring substituted with a pyridin-2-yl group. Its molecular formula is C₁₇H₁₈N₆OS (MW: 354.43 g/mol) .
Properties
IUPAC Name |
1-piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(20-10-4-1-5-11-20)12-22-15-8-7-14(18-19-15)13-6-2-3-9-17-13/h2-3,6-9H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFAYRWTMSOIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridazine and Pyridine Rings: These rings can be synthesized through various methods, including condensation reactions.
Linking the Rings: The final step involves linking the piperidine, pyridazine, and pyridine rings through a sulfanyl bridge, often using thiol-based reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling displacement reactions under specific conditions.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkylation | RX (alkyl halide), K₂CO₃, DMF, 80°C | Replacement of -S- with alkyl groups | 60-75% | |
| Acylation | Acid chloride, NEt₃, THF, 25°C | Formation of thioester derivatives | 55-65% |
For example, alkylation with methyl iodide generates 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]methylsulfanyl}ethan-1-one, enhancing lipophilicity for biological studies.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, critical for modulating electronic properties.
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 hrs | Sulfoxide (-SO-) | Improved solubility | |
| mCPBA | DCM, 0°C → 25°C, 12 hrs | Sulfone (-SO₂-) | Enhanced metabolic stability |
Sulfone derivatives exhibit stronger hydrogen-bonding interactions with biological targets.
Pyridazine Ring Functionalization
The pyridazine ring participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Halogenation
| Halogenation Reagent | Position | Outcome | Yield | Source |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | C-5 of pyridazine | Brominated derivative | 40-50% | |
| Cl₂, FeCl₃ | C-4 of pyridazine | Chlorinated analog | 30-40% |
Halogenated intermediates enable further cross-coupling reactions (e.g., Suzuki-Miyaura).
Suzuki Coupling
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified pyridazine | 50-60% |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation to alter steric and electronic profiles.
| Reaction Type | Reagent | Outcome | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylpiperidine derivative | 70-80% | |
| Quaternary Salt Formation | Methyl triflate | N-methylpiperidinium triflate | 85-90% |
N-acylation improves blood-brain barrier penetration in neuroactive compounds.
Ketone Reactivity
The ethanone carbonyl participates in condensation reactions.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrazone Formation | NH₂NH₂, EtOH, reflux | Hydrazone derivative | 65-75% | |
| Grignard Addition | RMgX, THF, -78°C → 25°C | Secondary alcohol | 50-60% |
Stability Under Acidic/Basic Conditions
| Condition | Stability | Degradation Pathway | Source |
|---|---|---|---|
| pH < 2 (HCl, 25°C) | Unstable (>50% degradation in 1 hr) | Cleavage of sulfanyl group | |
| pH 10 (NaOH, 25°C) | Stable (<5% degradation in 24 hrs) | No significant decomposition |
Catalytic Hydrogenation
Selective reduction of the pyridazine ring is achievable:
| Catalyst | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 6 hrs | Partially saturated pyridazine | 70-80% |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Preliminary studies suggest that compounds containing pyridazinyl structures exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve the inhibition of cell proliferation or induction of apoptosis in tumor cells .
- Antimicrobial Properties : Research indicates that similar compounds have shown promising antimicrobial activity, suggesting that this compound may also possess the ability to combat bacterial infections .
Neurological Research
Given the presence of the piperidine moiety, the compound may have implications in neurological studies:
- Cognitive Enhancement : Compounds with piperidine structures are often explored for their effects on cognitive functions. There is potential for this compound to influence neurotransmitter systems involved in memory and learning .
Drug Development
The synthesis and modification of this compound can lead to the development of new drugs targeting specific receptors or pathways:
- Targeting TLR7/8 : The compound's structure suggests it could be explored as an antagonist for Toll-like receptors 7 and 8, which are implicated in immune response modulation. This could lead to advancements in treatments for autoimmune diseases or inflammatory conditions .
Case Studies
Several studies have documented the biological activities associated with similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with related structures. |
| Study B | Antimicrobial Activity | Showed efficacy against Gram-positive bacteria, indicating potential therapeutic use in infections. |
| Study C | Neurological Effects | Reported improvements in memory retention in animal models treated with related piperidine compounds. |
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl Ethanone Derivatives ()
Compounds such as 1-(adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one (Compound 21) and 1-(adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one (Compound 20) share the ethanone-sulfanyl/sulfonyl core but replace the piperidinyl group with a bulky adamantyl moiety. Key differences include:
- Sulfur Linkage : Sulfonyl groups (e.g., Compound 20) are more electron-withdrawing than sulfanyl groups, which may alter reactivity or metabolic stability .
Piperidine/Piperazine-Based Analogs ()
Compounds like 1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () and {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone () retain the piperidine/piperazine scaffold but differ in substitution patterns:
- Functional Groups : The sulfanyl bridge in the target compound contrasts with sulfonamide or carboxamide linkages in others, which may impact hydrogen-bonding interactions .
Simplified Pyridinyl Analogs ()
1-(6-Methylpyridin-2-yl)ethan-1-one (CAS: 6940-57-4) lacks the sulfanyl-pyridazine and piperidinyl groups, serving as a minimal structural analog. This highlights the importance of the target compound’s extended heterocyclic system for complex biological interactions .
Structural and Functional Comparison Table
Biological Activity
1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Antihypertensive Effects
Recent studies have highlighted the potential of compounds similar to this compound in treating hypertension. A series of pyridazinone derivatives, which include structural analogs, demonstrated significant vasorelaxant activity. For instance, one study reported an EC50 value of 0.02916 µM for a related compound, indicating potent vasodilatory effects compared to traditional agents like hydralazine (EC50 = 18.21 µM) .
| Compound | EC50 (µM) |
|---|---|
| Pyridazinone Derivative | 0.02916 |
| Hydralazine | 18.21 |
| Diazoxide | 19.5 |
| Nitroglycerin | 0.1824 |
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. For example, derivatives exhibiting apoptosis-inducing capabilities were tested on K562 cells (a human leukemia cell line). The results indicated that certain compounds led to a significant increase in caspase activity, suggesting a potential mechanism for inducing apoptosis .
| Compound | Caspase Activity Increase (%) |
|---|---|
| Compound 6 | 26 |
| Compound 8 | 13 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the piperidine and pyridazine rings suggests that it may act as a receptor modulator or enzyme inhibitor, contributing to its antihypertensive and anticancer effects.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyridazine derivatives:
- Vasodilatory Activity : A study synthesized a series of pyridazinones and assessed their vasorelaxant properties using in vitro assays. The findings indicated that modifications in the chemical structure significantly influenced their activity .
- Anticancer Properties : Another investigation focused on the apoptotic effects of related compounds in cancer cell lines. The study demonstrated that specific substitutions on the benzene ring could enhance or diminish anticancer activity .
- Inhibition of Proinflammatory Cytokines : Some derivatives were also found to inhibit the release of proinflammatory cytokines such as IL-6, which is crucial in various inflammatory diseases .
Q & A
Q. How can researchers address challenges in achieving high purity (>95%) during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
